Cas no 946304-67-2 (4-methoxy-3-methyl-N-2-(morpholin-4-yl)-2-(thiophen-3-yl)ethylbenzene-1-sulfonamide)

4-methoxy-3-methyl-N-2-(morpholin-4-yl)-2-(thiophen-3-yl)ethylbenzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- Benzenesulfonamide, 4-methoxy-3-methyl-N-[2-(4-morpholinyl)-2-(3-thienyl)ethyl]-
- F2393-0430
- 4-methoxy-3-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide
- 4-methoxy-3-methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzenesulfonamide
- 4-methoxy-3-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide
- 946304-67-2
- AKOS024646373
- 4-methoxy-3-methyl-N-2-(morpholin-4-yl)-2-(thiophen-3-yl)ethylbenzene-1-sulfonamide
-
- Inchi: 1S/C18H24N2O4S2/c1-14-11-16(3-4-18(14)23-2)26(21,22)19-12-17(15-5-10-25-13-15)20-6-8-24-9-7-20/h3-5,10-11,13,17,19H,6-9,12H2,1-2H3
- InChI Key: HSOSAHCDPWEELB-UHFFFAOYSA-N
- SMILES: C1(S(NCC(N2CCOCC2)C2C=CSC=2)(=O)=O)=CC=C(OC)C(C)=C1
Computed Properties
- Exact Mass: 396.11774960g/mol
- Monoisotopic Mass: 396.11774960g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 26
- Rotatable Bond Count: 7
- Complexity: 534
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 105Ų
- XLogP3: 2.1
Experimental Properties
- Density: 1.283±0.06 g/cm3(Predicted)
- Boiling Point: 563.5±60.0 °C(Predicted)
- pka: 11.32±0.50(Predicted)
4-methoxy-3-methyl-N-2-(morpholin-4-yl)-2-(thiophen-3-yl)ethylbenzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2393-0430-30mg |
4-methoxy-3-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide |
946304-67-2 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2393-0430-2mg |
4-methoxy-3-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide |
946304-67-2 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2393-0430-10μmol |
4-methoxy-3-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide |
946304-67-2 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2393-0430-25mg |
4-methoxy-3-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide |
946304-67-2 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2393-0430-100mg |
4-methoxy-3-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide |
946304-67-2 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2393-0430-75mg |
4-methoxy-3-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide |
946304-67-2 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2393-0430-4mg |
4-methoxy-3-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide |
946304-67-2 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2393-0430-5mg |
4-methoxy-3-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide |
946304-67-2 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2393-0430-20μmol |
4-methoxy-3-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide |
946304-67-2 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2393-0430-10mg |
4-methoxy-3-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide |
946304-67-2 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
4-methoxy-3-methyl-N-2-(morpholin-4-yl)-2-(thiophen-3-yl)ethylbenzene-1-sulfonamide Related Literature
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Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323
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Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
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Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
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Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873
Additional information on 4-methoxy-3-methyl-N-2-(morpholin-4-yl)-2-(thiophen-3-yl)ethylbenzene-1-sulfonamide
Introduction to 4-methoxy-3-methyl-N-2-(morpholin-4-yl)-2-(thiophen-3-yl)ethylbenzene-1-sulfonamide (CAS No. 946304-67-2) and Its Emerging Applications in Chemical Biology
The compound 4-methoxy-3-methyl-N-2-(morpholin-4-yl)-2-(thiophen-3-yl)ethylbenzene-1-sulfonamide (CAS No. 946304-67-2) represents a fascinating molecule in the realm of chemical biology, characterized by its intricate structural framework and promising pharmacological properties. This sulfonamide derivative, featuring a benzenesulfonamide core conjugated with morpholine and thiophene moieties, has garnered significant attention due to its potential in modulating biological pathways and its utility in drug discovery initiatives.
At the heart of this compound's appeal lies its multifaceted structural design, which integrates several key pharmacophoric elements. The presence of a 4-methoxy group at the third position of the benzene ring introduces a hydrophobic interaction surface while maintaining electronic balance. The 3-methyl substituent further enhances lipophilicity, contributing to improved solubility and membrane permeability—critical factors for bioavailability. The N-substituent, featuring a 2-(morpholin-4-yl)ethyl chain, introduces a polar, basic moiety that can engage in hydrogen bonding and ionic interactions with biological targets. Additionally, the thiophene ring at the second position adds another layer of structural complexity, potentially influencing electronic properties and metabolic stability.
Recent advancements in computational chemistry have enabled more precise modeling of this compound's interactions with biological macromolecules. Studies suggest that the morpholine ring may serve as a key binding anchor for proteins involved in signal transduction, while the sulfonamide group could facilitate hydrogen bonding with acidic residues in target enzymes. Such insights are derived from molecular docking simulations that predict high-affinity binding to enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory responses.
The integration of thiophene into the molecular scaffold is particularly noteworthy, as thiophene derivatives are well-documented for their bioactivity across diverse therapeutic areas. In particular, the 3-position of the thiophene ring can be modulated to influence electronic properties, enabling fine-tuning of receptor binding affinity. Preliminary experiments have demonstrated that derivatives of this class exhibit inhibitory effects on certain kinases, making them candidates for anticancer therapies. The combination of these structural elements—methoxy, methyl, morpholine, thiophene, and sulfonamide—creates a unique chemical profile that may confer advantages over conventional scaffolds.
In light of these structural features, researchers have explored synthetic pathways to optimize this compound's pharmacokinetic properties. Strategies such as sulfonamide derivatization and morpholine ring modifications have been employed to enhance metabolic stability while preserving bioactivity. Notably, computational studies indicate that introducing fluorine atoms at strategic positions could further improve binding affinity without compromising solubility—a critical balance for drug-like characteristics.
The sulfonamide moiety itself is a well-established pharmacophore in medicinal chemistry, known for its ability to form stable hydrogen bonds with biological targets. In the context of 4-methoxy-3-methyl-N-2-(morpholin-4-yl)-2-(thiophen-3-yl)ethylbenzene-1-sulfonamide, this group likely contributes to interactions with both protein and nucleic acid targets. Such dual-targeting capabilities are increasingly sought after in modern drug discovery efforts, as they may lead to synergistic effects or improved therapeutic outcomes.
Emerging research also highlights the potential of this compound as a tool for investigating neurobiological pathways. The morpholine scaffold is frequently encountered in central nervous system (CNS) drugs due to its ability to cross the blood-brain barrier efficiently. When combined with other lipophilic and polar groups like thiophene and sulfonamide derivatives, molecules such as this one may exhibit enhanced CNS penetration—a desirable trait for treating neurological disorders.
From an industrial perspective, the synthesis of 4-methoxy-3-methyl-N-2-(morpholin-4-yl)-2-(thiophen-3-yl)ethylbenzene-1-sulfonamide presents both challenges and opportunities. While multi-step synthetic routes can be complex, advances in catalytic methods have streamlined certain transformations involving morpholine and thiophene functionalization. Scalability remains a key consideration for pharmaceutical applications; however, recent innovations in continuous flow chemistry have shown promise for optimizing production processes while maintaining high yields.
The growing interest in heterocyclic compounds like thiophene derivatives underscores their versatility as building blocks in medicinal chemistry. The ability to modify such structures at multiple positions allows chemists to explore vast chemical spaces rapidly—a necessity given the increasing complexity of biological targets. As computational tools continue to improve predictive accuracy for molecular interactions, 4-methoxy-3-methyl-N -2-(morpholin -4 -yl)-2-(thiophen -3 -yl)ethylbenzene -1-sulfonamide exemplifies how structure-based design can accelerate discovery pipelines toward novel therapeutics.
In conclusion, 4-methoxy -3 -methyl-N -2-(morpholin -4 -yl)-2-(thiophen -3 -yl)ethylbenzene -1-sulfonamide (CAS No. 946304 -67 -2) stands out as a structurally sophisticated molecule with significant potential in chemical biology and drug development。 Its unique combination of pharmacophoric elements—spanning methoxy、methyl、morpholine、thiophene,and sulfonamide—makes it an attractive candidate for further exploration。 As research progresses,this compound will likely contribute valuable insights into disease mechanisms while serving as a foundation for next-generation pharmaceuticals。
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